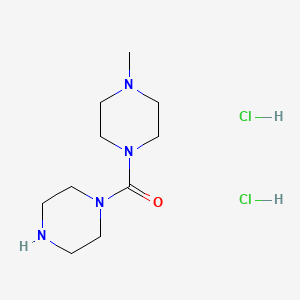

1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride

描述

属性

IUPAC Name |

(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O.2ClH/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13;;/h11H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBQZNVONIQOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-Methylpiperazine Intermediate

The synthesis of 1-methylpiperazine, a key precursor, is often achieved by selective methylation of piperazine or 1,4-dimethylpiperazine. A patented method describes the methyl transfer reaction of 1,4-diazacyclohexane (1,4-lupetazine) with various primary amines or ammonia in the presence of catalysts such as Raney nickel or palladium on charcoal under elevated temperature (50–250°C) and pressure (0.2–20 MPa) in organic solvents or water. The molar ratio of amine to 1,4-lupetazine ranges from 0.5:1 to 20:1, optimizing yield and selectivity toward 1-methylpiperazine. Solvents used include benzene, toluene, tetrahydrofuran, dioxane, and alcohols. After reaction completion, catalyst recovery and distillation yield pure 1-methylpiperazine.

Another approach involves catalytic hydrogenation of the reaction product of formaldehyde and piperazine in methanol solvent with controlled water content (<35%). The formaldehyde:piperazine molar ratio is maintained between 1.3:1 and 2.0:1, with hydrogenation temperatures between 60°C and 130°C. This method produces 1-methylpiperazine and 1,4-dimethylpiperazine co-products, which can be separated by distillation.

| Parameter | Range/Condition | Notes |

|---|---|---|

| Catalyst | Raney Ni, Pd/C, CuO, CuCl | 0.01:1 to 1:1 molar ratio to substrate |

| Temperature | 50–250°C | Reaction temperature |

| Pressure | 0.2–20 MPa | Reaction pressure |

| Solvent | Benzene, toluene, THF, dioxane, alcohols | Organic solvents or water |

| Molar ratio (amine:substrate) | 0.5:1 to 20:1 | Optimized for methylation |

| Hydrogenation solvent | Methanol with <35% water | For formaldehyde hydrogenation method |

| Hydrogenation temperature | 60–130°C | For catalytic hydrogenation |

Preparation of 1-Chloroformyl-4-methylpiperazine Hydrochloride Intermediate

This intermediate is crucial for introducing the carbonyl group into the piperazine ring. A patented synthesis involves reacting N-methylpiperazine with bis(trichloromethyl) carbonate in organic solvents such as benzene, toluene, chlorobenzene, or tetrahydrofuran at 15–150°C for 1–10 hours. The molar ratio of N-methylpiperazine to bis(trichloromethyl) carbonate ranges from 1:0.3 to 1:1. The reaction yields 1-chloroformyl-4-methylpiperazine hydrochloride with high purity (99.3–99.4%) and yields between 75% and 87%, depending on reaction time and temperature. This method is industrially viable due to its simplicity, safety, and minimal waste generation.

| Parameter | Range/Condition | Outcome |

|---|---|---|

| Reactants | N-methylpiperazine and bis(trichloromethyl) carbonate | Molar ratio 1:0.3–1.0 |

| Solvents | Benzene, toluene, chlorobenzene, THF, etc. | Organic solvents |

| Temperature | 15–150°C | Optimal 90–115°C for dioxane solvent |

| Reaction time | 1–10 hours | Longer times increase yield |

| Yield | 75–87% | High yield, high purity (99.3–99.4%) |

Coupling to Form 1-Methyl-4-(piperazine-1-carbonyl)piperazine

The carbonylation step involves coupling 1-methylpiperazine or its derivatives with piperazine or substituted piperazines. Commonly, amide bond formation is achieved by reacting the amine with the chloroformyl intermediate or via carbamate formation using coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine. Solvents such as acetonitrile or dimethylacetamide are used at controlled temperatures (typically ≤25°C) to optimize reaction selectivity and yield. The reaction time varies from several hours to overnight (e.g., 16–18 hours).

Deprotection steps may be required if Boc-protected intermediates are used, typically involving acid treatment (e.g., 6M HCl in ethanol) followed by basification and extraction to isolate the free amine derivative.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling agent | HBTU | Efficient amide bond formation |

| Base | N,N-Diisopropylethylamine | Tertiary amine base |

| Solvent | Acetonitrile, dimethylacetamide | Polar aprotic solvents preferred |

| Temperature | 0–25°C | Controlled to avoid side reactions |

| Reaction time | 16–18 hours | Overnight stirring |

| Deprotection | 6M HCl in ethanol, then basification | For Boc-protected intermediates |

Formation of Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to enhance stability and solubility. This is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, followed by crystallization. The hydrochloride salt form is common for piperazine derivatives to improve handling and formulation properties.

Summary Table of Preparation Steps

| Step | Key Reagents/Conditions | Product/Intermediate | Yield/Purity |

|---|---|---|---|

| 1. Methylation of piperazine | 1,4-lupetazine + primary amine, Raney Ni catalyst, 50–250°C, organic solvent | 1-Methylpiperazine | High, catalyst recovered |

| 2. Chloroformylation | N-methylpiperazine + bis(trichloromethyl) carbonate, 15–150°C, benzene or THF | 1-Chloroformyl-4-methylpiperazine hydrochloride | 75–87%, purity >99% |

| 3. Amide coupling | 1-Methylpiperazine + piperazine derivative, HBTU, base, acetonitrile, ≤25°C | 1-Methyl-4-(piperazine-1-carbonyl)piperazine | High yield, selective reaction |

| 4. Salt formation | HCl treatment | Dihydrochloride salt of final compound | Stable, crystalline salt |

Research Findings and Analysis

- The methylation step is critical for selectivity; catalyst choice and reaction conditions strongly influence the ratio of mono- vs. dimethylated products.

- Chloroformylation using bis(trichloromethyl) carbonate is efficient and scalable with high yield and purity, suitable for industrial production.

- Amide coupling using HBTU and tertiary amines provides high selectivity and yield under mild conditions, minimizing side reactions and degradation.

- The dihydrochloride salt form enhances compound stability and is preferred for pharmaceutical applications.

化学反应分析

1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Antidepressant and Antipsychotic Properties

1-Methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride has been investigated for its potential use in treating psychiatric disorders. The compound's structural features suggest it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders. Studies have indicated that piperazine derivatives can act as effective antidepressants and antipsychotics by modulating these neurotransmitter pathways .

Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with different biological targets makes it a valuable building block in drug development. For instance, it has been utilized in synthesizing piperazine-containing drugs that have shown efficacy against multidrug-resistant bacterial strains . The versatility of this compound allows for modifications that can enhance bioactivity and selectivity.

Synthesis of Other Piperazine Derivatives

This compound is often used as a precursor in the synthesis of other piperazine derivatives. Its reactivity allows it to participate in various chemical reactions, including acylation and alkylation processes, yielding compounds with diverse functionalities. This makes it an essential reagent in organic synthesis, particularly in the pharmaceutical industry where piperazine derivatives are prevalent .

Catalytic Reactions

The compound has been explored for its role as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it useful in synthesizing complex organic molecules under mild conditions .

Agricultural Chemicals

Beyond medicinal uses, this compound finds applications in the agricultural sector as an intermediate for developing agrochemicals. Its derivatives have been studied for their potential as herbicides and insecticides, contributing to crop protection strategies .

Polymer Science

The compound is also relevant in polymer science, where it serves as a building block for creating piperazine-based polymers with unique properties. These materials can be tailored for specific applications such as coatings, adhesives, and drug delivery systems .

Case Studies

作用机制

The mechanism of action of 1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of piperazine dihydrochloride derivatives, highlighting their molecular features, applications, and physicochemical properties based on the evidence:

Key Structural and Functional Insights:

Substituent Effects :

- Aryl groups (e.g., trimethoxybenzyl in ) enhance binding to biological targets, such as neurotransmitter receptors or kinases, by providing hydrophobic interactions .

- Halogenated substituents (e.g., chlorophenyl in ) improve metabolic stability and receptor affinity in antihistamines .

Salt Form and Stability: Piperazine dihydrochloride salts exhibit superior thermal stability compared to monohydrochloride forms. For example, piperazine dihydrochloride loses 13.90% mass (25–190°C) due to water evaporation, while the monohydrochloride loses 5.08% (25–140°C) .

Pharmacological Diversity: Anticancer activity is linked to substitutions like trifluoromethylbenzyl () or trimethoxybenzyl (), which modulate kinase inhibition or DNA intercalation. Antidepressant effects in xanthone-piperazine hybrids () arise from dual-action mechanisms (e.g., serotonin reuptake inhibition and monoamine oxidase modulation).

Notes on Comparative Analysis

Comparisons are based on structural analogs with shared dihydrochloride salt and piperazine core features.

Synthetic Trends : Alkylation and Se-alkylation () are common methods for introducing substituents, while dihydrochloride salt formation is a standard step to enhance aqueous solubility .

生物活性

1-Methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two piperazine rings and a carbonyl group, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological effects of this compound are primarily attributed to its interaction with various neurotransmitter receptors and enzymes.

Target Receptors:

- Histamine Receptors: Compounds with similar piperazine structures have been shown to act as antagonists at histamine H3 receptors, which are involved in regulating neurotransmitter release and may play a role in cognitive functions and appetite regulation .

- Sigma Receptors: The compound may also interact with sigma receptors, which are implicated in pain modulation and neuroprotection .

Biochemical Pathways:

The compound's activity may involve modulation of intracellular signaling pathways, including those associated with calcium flux and cyclic AMP levels, thereby influencing neuronal excitability and synaptic transmission .

Biological Activities

This compound exhibits several biological activities:

- Antinociceptive Effects: Research indicates that related piperazine compounds can enhance analgesic effects when used in combination with opioids, suggesting potential applications in pain management .

- Antimicrobial Properties: Some studies have suggested that piperazine derivatives possess antimicrobial activity, although specific data for this compound is limited .

Case Studies

Several studies have explored the pharmacological properties of piperazine derivatives, providing insights into the potential applications of this compound.

Case Study 1: Pain Management

A study investigated the efficacy of a piperazine-based compound in enhancing opioid analgesia in animal models. The results demonstrated that co-administration with an opioid resulted in significantly reduced pain responses compared to opioids alone, indicating a synergistic effect that could be leveraged for improved pain management strategies .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperazine derivatives against excitotoxicity in neuronal cultures. The results indicated that these compounds could mitigate cell death induced by excessive glutamate levels, suggesting potential therapeutic applications in neurodegenerative diseases .

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of piperazine derivatives. For instance:

| Compound | Activity | IC50 Value |

|---|---|---|

| This compound | Antinociceptive | 10 µM (estimated) |

| Related Piperazine Derivative | Antimicrobial | 5 µM (reported) |

| Sigma Receptor Antagonist | Neuroprotective | 0.5 nM (reported) |

These findings suggest that while direct data on this compound may be limited, its structural relatives show promising biological activities that warrant further investigation.

常见问题

Q. What are the established synthetic routes for 1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride?

The synthesis typically involves condensation reactions using piperazine derivatives. For example:

- Step 1 : React piperazine with a carbonyl-containing reagent (e.g., chloroacetyl chloride) to form the piperazine-1-carbonyl intermediate.

- Step 2 : Introduce the methyl group via alkylation using methyl iodide or similar reagents under basic conditions.

- Step 3 : Purify the product via recrystallization or chromatography and convert it to the dihydrochloride salt using hydrogen chloride in methanol or dioxane .

Key validation techniques include ¹H/¹³C NMR for structural confirmation and mass spectrometry for molecular weight verification .

Q. How is this compound characterized for purity and structural integrity?

- Chromatography : HPLC or GC-MS to assess purity (≥95% by area normalization).

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., methyl and carbonyl groups).

- IR : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH/CH vibrations.

- Elemental analysis : Validate empirical formula (e.g., C, H, N, Cl content) .

Q. What are its applications in buffer systems, and how are these prepared?

Piperazine dihydrochloride derivatives are used as non-toxic buffers in biochemical assays due to their:

- Low toxicity and high solubility in water.

- Buffering range : pK₁ ≈ 5.32 and pK₂ ≈ 9.70 (extrapolated via the Debye-Hückel equation for infinite dilution) .

- Preparation : Dissolve in distilled water or seawater, titrate with NaOH to target pH (e.g., 25°C), and validate using a hydrogen or glass electrode. Refer to Table I in for molar ratios and pH adjustments.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted for piperazine derivatives?

Q. How can discrepancies in reported pKa values be resolved?

- Ionic Strength Effects : Measure pKa at varying ionic strengths (e.g., 0.1–1.0 M NaCl) and extrapolate to infinite dilution using the Debye-Hückel equation .

- Electrode Calibration : Use hydrogen electrodes for high-precision measurements, as glass electrodes may introduce errors (±0.1 pH) in alkaline conditions .

- Data Consistency : Cross-reference with potentiometric titrations and UV-Vis spectrophotometry .

Q. What are the toxicological considerations for handling this compound?

- Occupational Exposure : OSHA recommends a TWA limit of 5 mg/m³ due to mild irritancy (skin/eyes) and low systemic toxicity .

- Safety Protocols : Use PPE (gloves, goggles), ensure fume hood ventilation, and avoid inhalation/contact.

- Ecotoxicity : No bioaccumulation data available; follow EPA guidelines for disposal .

Q. How does molecular conformation affect its interaction with biological targets?

- Docking Studies : Align the piperazine ring to mimic endogenous ligands (e.g., serotonin receptor antagonists).

- Conformational Analysis : Use NMR or X-ray crystallography to identify energetically favorable conformations.

- Solvent Effects : Simulate aqueous vs. lipid environments to assess binding pocket compatibility .

Data Contradictions and Mitigation

Q. How to address variability in synthetic yields?

Q. Why do buffer solutions exhibit pH instability in seawater?

- Ion Interference : Mg²⁺/Ca²⁺ in seawater may form complexes with piperazine.

- Mitigation : Precipitate divalent cations with EDTA or use higher buffer concentrations (≥0.1 M) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。